1-Iodobutane

Catalog No.
S601747
CAS No.
542-69-8
M.F
C4H9I
M. Wt
184.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodobutane

CAS Number

542-69-8

Product Name

1-Iodobutane

IUPAC Name

1-iodobutane

Molecular Formula

C4H9I

Molecular Weight

184.02 g/mol

InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3

InChI Key

KMGBZBJJOKUPIA-UHFFFAOYSA-N

SMILES

CCCCI

Synonyms

1-iodobutane

Canonical SMILES

CCCCI

The exact mass of the compound 1-Iodobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8420. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Iodobutane is a primary alkyl halide valued in organic synthesis as a potent butylating agent. Its utility stems from the carbon-iodine (C-I) bond, which is significantly weaker and more polarizable than the corresponding C-Br and C-Cl bonds in other 1-halobutanes. This inherent chemical property makes the iodide an excellent leaving group, enabling 1-iodobutane to participate in nucleophilic substitution reactions under milder conditions and at faster rates than its bromide and chloride analogs, a critical factor for processes involving thermally sensitive substrates or requiring high throughput.

Direct substitution of 1-iodobutane with lower-cost alternatives like 1-bromobutane or 1-chlorobutane frequently leads to process inefficiencies and compromised outcomes. The superior leaving group ability of iodide is not a trivial difference; it translates directly to faster reaction kinetics. Opting for bromo- or chloro- analogs necessitates harsher reaction conditions—such as higher temperatures, longer reaction times, or the use of stronger, more expensive bases—to achieve comparable conversion rates. These more forceful conditions can decrease overall yield, promote undesirable side reactions (e.g., elimination over substitution), and may be incompatible with sensitive functional groups elsewhere in the molecule, thereby impacting the purity and viability of the final product.

Superior S_N2 Reaction Rates Enable Milder Conditions and Higher Throughput

In bimolecular nucleophilic substitution (S_N2) reactions, which are fundamental to many industrial and laboratory syntheses, the choice of halide dictates process efficiency. The established order of reactivity for primary alkyl halides is 1-iodobutane > 1-bromobutane > 1-chlorobutane. This is directly attributable to the carbon-halogen bond strength and the stability of the resulting halide anion. For the classic Finkelstein reaction with sodium iodide in acetone, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane. While a direct rate constant for 1-iodobutane under identical published conditions is not available for this specific reaction (as it would be an identity exchange), its reactivity is widely established as being significantly greater than 1-bromobutane, allowing reactions to proceed rapidly at lower temperatures.

Evidence DimensionRelative S_N2 Reaction Rate (Finkelstein Reaction)
Target Compound DataSignificantly faster than 1-bromobutane (qualitative)
Comparator Or Baseline1-Bromobutane: ~167x faster than 1-Chlorobutane
Quantified DifferenceI > Br >> Cl (Order of magnitude differences in rate)
ConditionsReaction with NaI in Acetone at 25°C

This allows for lower process temperatures and shorter reaction times, preserving sensitive functional groups and increasing manufacturing throughput.

Enhanced Reactivity in Quaternization of Tertiary Amines for Surfactant and Catalyst Synthesis

The synthesis of quaternary ammonium salts, such as tetra-n-butylammonium iodide (TBAI), is a critical industrial process. The rate of this quaternization reaction (Menshutkin reaction) is highly dependent on the alkyl halide's reactivity. The reaction of a tertiary amine with 1-iodobutane proceeds significantly faster than with 1-bromobutane or 1-chlorobutane due to the superior leaving group ability of iodide. For example, in the quaternization of various pyridines with methyl iodide versus allyl bromide, the reaction with methyl iodide is consistently and significantly faster. This kinetic advantage allows for the production of quaternary ammonium salts like TBAI under more efficient conditions, which is crucial for their use as phase-transfer catalysts, electrolytes, and biocides.

Evidence DimensionRelative Quaternization Rate
Target Compound DataHigh (qualitative, analogous to methyl iodide)
Comparator Or BaselineLower (qualitative, analogous to alkyl bromides)
Quantified DifferenceReaction rates with iodides are orders of magnitude faster than with bromides for sterically hindered amines.
ConditionsQuaternization of tertiary amines (e.g., tri-n-butylamine)

Faster reaction times and milder conditions reduce energy costs and improve process cycle times in the large-scale manufacturing of quaternary ammonium compounds.

More Favorable Electrochemical Reduction Potential for Electrosynthesis Applications

In electrochemical applications, the energy required to cleave the carbon-halogen bond is a critical parameter. The electrochemical reduction of alkyl halides becomes easier as the halogen changes from Cl to Br to I. The standard reduction potential for the I•/I- couple is +1.37 V vs SHE, which is significantly lower (less energy required for reduction) than that for Br•/Br- (+2.04 V) and Cl•/Cl- (+2.59 V). This trend directly translates to the reductive cleavage of the C-X bond in alkyl halides, meaning 1-iodobutane can be reduced at a less negative potential than 1-bromobutane or 1-chlorobutane. This property is advantageous in electrosynthetic methods where selective bond cleavage is required at the lowest possible overpotential to minimize energy consumption and avoid side reactions.

Evidence DimensionStandard Reduction Potential (X•/X- couple)
Target Compound DataIodine: +1.37 V vs SHE
Comparator Or BaselineBromine: +2.04 V vs SHE; Chlorine: +2.59 V vs SHE
Quantified DifferenceIodine is 0.67 V easier to reduce than Bromine and 1.22 V easier than Chlorine.
ConditionsAqueous solution, Standard Hydrogen Electrode (SHE) reference.

Lower energy requirements for electrochemical reduction make 1-iodobutane a more efficient precursor in electrosynthesis, enabling greener and more selective chemical transformations.

Precursor for Syntheses Requiring Mild Alkylation Conditions

Ideal for multi-step syntheses involving substrates with acid- or base-sensitive functional groups (e.g., esters, certain protecting groups) where the harsh conditions required for 1-chlorobutane or 1-bromobutane would lead to decomposition or side-product formation. Its high S_N2 reactivity allows for efficient butylation at or near room temperature.

High-Throughput Manufacturing of Quaternary Ammonium Compounds

In the industrial production of phase-transfer catalysts, surfactants, and ionic liquids like tetra-n-butylammonium iodide, the rapid reaction kinetics of 1-iodobutane with tertiary amines allows for shorter batch times and increased plant capacity compared to processes using 1-bromobutane.

Electrosynthetic and Electrocatalytic Processes

Serves as a superior substrate in electrochemical reactions where a butyl group is introduced via reductive C-I bond cleavage. The lower reduction potential compared to other halobutanes enables greater selectivity and lower energy consumption, which is critical for developing sustainable and cost-effective electrosynthetic routes.

Reliable and Rapid Grignard Reagent Formation

The higher reactivity of the C-I bond facilitates easier initiation of Grignard reagent formation (butylmagnesium iodide) compared to its bromo and chloro analogs. This is particularly valuable in processes where consistent and rapid initiation is critical to avoid side reactions like Wurtz coupling and to ensure reproducible yields.

XLogP3

3.1

UNII

607A6CC46R

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H331 (85.71%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

25267-27-0
542-69-8

Wikipedia

Butyl iodide

General Manufacturing Information

Butane, 1-iodo-: ACTIVE

Dates

Last modified: 08-15-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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